2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinate moiety, which is a derivative of nicotinic acid, and functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-methoxyethylamine with nicotinic acid derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically performed under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: A simpler compound with similar functional groups but lacking the nicotinate moiety.
Methyl nicotinate: A related compound with a methyl ester group instead of the 2-((2-Methoxyethyl)amino)-2-oxoethyl group.
Uniqueness
2-((2-Methoxyethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
[2-(2-methoxyethylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-17-7-6-13-10(15)8-18-12(16)9-4-3-5-14-11(9)19-2/h3-5H,6-8H2,1-2H3,(H,13,15) |
InChI Key |
AQEWXAUROWLQRR-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)COC(=O)C1=C(N=CC=C1)SC |
solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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